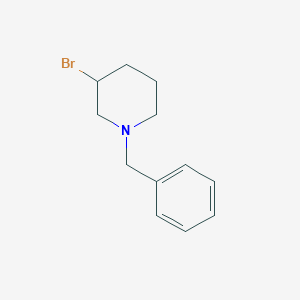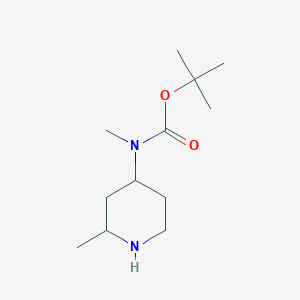
3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring attached to a pyrrolidine moiety, with a tert-butyl ester group enhancing its stability and solubility. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for both academic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Pyrimidin-2-ylamine: This can be achieved through the reaction of a suitable pyrimidine derivative with an amine source under controlled conditions.
Coupling with Pyrrolidine: The pyrimidin-2-ylamine is then coupled with pyrrolidine-1-carboxylic acid tert-butyl ester using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate the reaction and improve selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound’s ability to interact with biological molecules has led to its use in the development of biochemical probes and as a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features allow it to bind to specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism by which 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid ethyl ester
- 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
Compared to its analogs, 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This increases its resistance to hydrolysis and oxidation, making it more suitable for applications requiring prolonged stability.
Propriétés
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDYKTUOFPSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1H-indol-3-yl(phenyl)methyl]pyridin-2-amine](/img/structure/B7887279.png)
![[3,3'-Bipyridine]-6,6'-diamine](/img/structure/B7887286.png)


![tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate](/img/structure/B7887306.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7887307.png)


